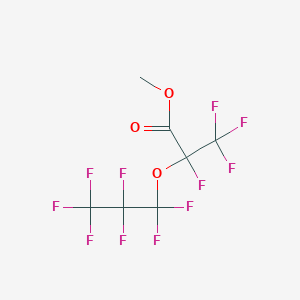

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O3/c1-20-2(19)3(8,5(11,12)13)21-7(17,18)4(9,10)6(14,15)16/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGYKJXZRFRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880213 | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-34-6 | |

| Record name | Methyl undecafluoro-2-methyl-3-oxahexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluoro(2-propoxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate, a highly fluorinated ether ester, represents a class of compounds of growing interest in advanced materials and specialty chemicals. Its unique combination of a methyl ester group and a perfluorinated ether chain imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, offering both reported data and expert-derived protocols for their experimental determination. Understanding these characteristics is paramount for its application in research and development, particularly in fields requiring chemical inertness, thermal stability, and specific solvency.

This document is structured to provide not just data, but a deeper understanding of the causality behind the experimental methodologies, ensuring a self-validating system of scientific integrity for the discerning researcher.

Molecular Structure and Identification

A foundational understanding of the physicochemical properties of this compound begins with its molecular structure.

Figure 2: Workflow for Boiling Point Determination.

Density Measurement

Density is a crucial parameter for many applications, including formulation and quality control. A pycnometer is the standard instrument for accurately measuring the density of liquids.

Protocol: Pycnometer Method

-

Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill it with deionized water of a known temperature and weigh it again. The difference in weight allows for the precise calculation of the pycnometer's volume.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature as the water used for calibration.

-

Weighing: Weigh the pycnometer filled with the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine, both ¹H and ¹⁹F NMR are highly informative.

-

¹H NMR: Will provide information on the methyl ester group. The chemical shift and multiplicity of the -OCH₃ protons will be characteristic.

-

¹⁹F NMR: This is particularly powerful for fluorinated compounds, providing distinct signals for each unique fluorine environment in the perfluoropropoxy and tetrafluoroethyl groups. The chemical shifts and coupling constants (J-coupling) between different fluorine nuclei are key for structural elucidation.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the compound and confirming its molecular weight.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or a fluorinated solvent).

-

Injection: Inject a small volume of the sample into the GC.

-

Separation: The compound will travel through the GC column, and its retention time will be characteristic.

-

Detection (MS): As the compound elutes from the column, it will be fragmented and ionized in the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (confirming the molecular weight) and a characteristic fragmentation pattern that can be used for structural confirmation.

Figure 3: Workflow for GC-MS Analysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialty chemical with a unique set of physicochemical properties driven by its highly fluorinated structure. While comprehensive experimental data is still emerging, this guide provides a solid foundation of its known characteristics and outlines robust methodologies for their determination. The protocols and insights presented herein are designed to empower researchers and scientists in their exploration and application of this and similar fluorinated compounds. Adherence to the described experimental procedures and safety precautions is essential for accurate and safe scientific investigation.

References

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate as a fluorinated building block

An In-depth Technical Guide: Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate as a Versatile Fluorinated Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized fluorinated building block. This document delves into the compound's synthesis, physicochemical properties, core reactivity, and its potential applications in medicinal chemistry and materials science. We will explore its role as a versatile intermediate for introducing the unique C3F7O-C(CF3)F- moiety into advanced molecular architectures. Particular emphasis is placed on practical, field-proven insights into its handling and derivatization, while also addressing the significant environmental and toxicological considerations associated with its parent compound, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), commonly known as GenX.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences. This compound emerges as a sophisticated building block, offering a dense arrangement of fluorine atoms and a flexible ether linkage. It is the methyl ester of HFPO-DA (GenX), a compound developed as a processing aid in fluoropolymer manufacturing[1][2]. While the parent acid and its salts have been the subject of significant environmental and toxicological scrutiny, the esterified form provides a synthetically tractable handle for chemists to leverage its unique structural features in a controlled laboratory setting.

This guide serves to equip researchers with the foundational knowledge to effectively utilize this building block, from its synthesis to its strategic deployment in complex target synthesis.

Physicochemical and Structural Profile

This compound is characterized by a stereocenter bearing both a trifluoromethyl group and a perfluoropropoxy group. This dense fluorination imparts significant steric and electronic effects that dictate its reactivity.

Chemical Structure:

-

IUPAC Name: Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

-

Common Synonyms: Methyl ester of HFPO-DA, Methyl GenX

-

Molecular Formula: C₇H₃F₁₁O₃

Below is a summary of its properties. Note that while some data for the ester is calculated, much of the experimental safety and toxicological data is derived from its more widely studied parent acid and its ammonium salt[3].

| Property | Value | Source |

| Molecular Weight | 344.08 g/mol | (Calculated) |

| Parent Acid (HFPO-DA) | 330.05 g/mol | PubChem CID: 114481[1] |

| Ammonium Salt | 347.08 g/mol | PubChem CID: 51342034[3] |

| Appearance | Colorless Liquid (Predicted) | N/A |

| Boiling Point | ~130-150 °C (Predicted) | N/A |

| Solubility | Soluble in most organic solvents. | N/A |

Synthesis and Purification

The most direct and industrially relevant method for preparing the title compound is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). The causality behind this choice is clear: the starting acid is the primary industrial product, and Fischer esterification is a robust, scalable, and cost-effective method that proceeds in high yield.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (33.0 g, 0.1 mol).

-

Reagent Addition: Add anhydrous methanol (100 mL). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel. The desired ester, being hydrophobic, will form an organic layer. Extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure methyl ester. The high purity of the final product is critical for its use as a building block, as residual acid can interfere with subsequent reactions.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its ester functional group. This allows it to serve as a precursor to a variety of other functional groups, thereby acting as a versatile scaffold.

A. Amide Formation (Amidation)

Direct reaction with primary or secondary amines yields the corresponding amides. This is arguably the most important transformation for drug discovery, enabling the connection of the fluoroalkoxy moiety to amine-containing fragments via a stable amide bond.

Mechanistic Insight: The reaction typically proceeds via a standard nucleophilic acyl substitution (SNAc) mechanism. However, for certain fluorinated esters, a competing BAl2 (SN2-type) mechanism can occur, where the amine attacks the methyl group, leading to N-methylation of the amine and formation of the carboxylate salt[4]. This unexpected pathway is favored at high temperatures and in the absence of solvent. Researchers should be aware of this potential side reaction, especially when working with sterically hindered or weakly nucleophilic amines.

Experimental Protocol: Synthesis of a Representative Amide

-

Reactor Setup: In a sealed tube, dissolve this compound (3.44 g, 10 mmol) in 20 mL of THF.

-

Amine Addition: Add benzylamine (1.28 g, 12 mmol, 1.2 eq). The use of a slight excess of the amine ensures complete consumption of the limiting ester.

-

Reaction: Seal the tube and heat the mixture to 80 °C for 12-24 hours. The sealed tube prevents the evaporation of the volatile amine and solvent.

-

Workup: Cool the reaction, concentrate under reduced pressure, and re-dissolve the residue in ethyl acetate (50 mL).

-

Purification: Wash the organic solution with 1M HCl (2 x 20 mL) to remove excess amine, followed by saturated NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL). Dry over Na₂SO₄, filter, and concentrate. The final amide product can be purified by silica gel column chromatography.

B. Saponification (Hydrolysis)

Base-mediated hydrolysis readily converts the ester back to the parent carboxylic acid (HFPO-DA). This provides a method to unmask the carboxylic acid functionality after the ester has been carried through several synthetic steps where a free acid would be incompatible.

C. Reduction to Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propan-1-ol. This creates a new building block with a nucleophilic hydroxyl group, opening up further synthetic possibilities such as ether formation or conversion to leaving groups.

Applications in Research and Development

The true value of this building block lies in its ability to introduce a unique, sterically demanding, and electronically powerful fluoroalkoxy group into a target molecule.

-

Medicinal Chemistry: The CF3CF2CF2-O-C(F)(CF3)- group can act as a bioisostere for other lipophilic groups. Its bulk can provide a "conformational lock" by restricting bond rotation, which can be beneficial for receptor binding affinity. Furthermore, the high degree of fluorination makes adjacent positions highly resistant to oxidative metabolism by Cytochrome P450 enzymes, a strategy often used to increase the half-life of drug candidates.

-

Materials Science: Polymers incorporating this moiety can exhibit low surface energy, high thermal stability, and enhanced chemical resistance. The corresponding alcohol (derived from reduction) can be used to synthesize specialty surfactants, lubricants, and hydrophobic coatings.

Safety, Handling, and Toxicological Considerations

Crucial Safety Note: The parent acid (HFPO-DA or GenX) and its salts are recognized as environmental contaminants with significant health concerns. Studies have indicated potential hepatotoxicity and cardiotoxicity, and it has been shown to induce apoptosis[5]. Animal studies have also demonstrated that exposure can suppress T cell-dependent antibody responses[6]. The ammonium salt is classified as harmful if swallowed and causes serious eye damage[3].

Given these risks, this compound and all its derivatives should be handled with extreme caution.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.

-

Waste Disposal: All waste containing this compound or its derivatives must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains or the environment.

-

Handling: Avoid heating in open systems. Use sealed reaction vessels when heating is required. Be prepared for potential pressure build-up in reactions involving gas evolution.

Conclusion

This compound is a potent and versatile building block for advanced chemical synthesis. Its true strength lies in its ability to serve as a stable, reactive handle for the introduction of a complex fluoroalkoxy moiety that can profoundly alter the properties of target molecules. While its synthetic potential is high, the significant toxicological profile of its parent compounds necessitates rigorous safety protocols and responsible handling. For the informed researcher, this compound represents a valuable tool for pushing the boundaries in drug discovery and materials science.

References

- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google P

- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I)

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. National Center for Biotechnology Information. (URL: [Link])

-

ResearchGate. (n.d.). Methyl fluoroalkanoate as methyl-transferring reagent. Unexpected participation of BAl2 (SN2) mechanism in the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. (URL: [Link])

- CN106278887A - A kind of synthetic method of 2,3,3,3 tetrafluoro propionic esters - Google P

-

National Institutes of Health. (n.d.). Evaluation of the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in C57BL/6 mice. (URL: [Link])

- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P

-

ChemBK. (2024). methyl 2,2,3,3-tetrafluoro-3-methoxy-propanoate. (URL: [Link])

-

PubChem. (n.d.). Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. National Center for Biotechnology Information. (URL: [Link])

-

PubChem. (n.d.). Methyl 2,2,3,3-tetrafluoro-3-((1,1,1,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propan-2-yl)oxy)propanoate. National Center for Biotechnology Information. (URL: [Link])

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. National Center for Biotechnology Information. (URL: [Link])

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-fluorooxypropanoate. National Center for Biotechnology Information. (URL: [Link])

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-methylpropanoic acid. National Center for Biotechnology Information. (URL: [Link])

-

PubMed. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. (URL: [Link])

-

PubMed Central. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. (URL: [Link])

-

US EPA. (n.d.). Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- - Substance Details - SRS. (URL: [Link])

Sources

- 1. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | C6H4F11NO3 | CID 51342034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid | C9HF17O4 | CID 93076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Fluorinated Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Propanoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the vast array of fluorinated building blocks, fluorinated propanoates represent a fundamental class of compounds whose history is deeply intertwined with the broader evolution of organofluorine chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of monofluoro-, difluoro-, and trifluoropropanoates. We will delve into the seminal synthetic methodologies, trace the evolution of analytical techniques for their characterization, and discuss the foundational toxicological studies that have shaped their application. By examining the causality behind early experimental choices and providing detailed protocols from key historical literature, this guide offers researchers and drug development professionals a thorough understanding of the origins and scientific integrity of this vital class of fluorinated compounds.

The Dawn of Organofluorine Chemistry: A Prelude to Fluorinated Propanoates

The story of fluorinated propanoates begins not with the compounds themselves, but with the taming of the most reactive of elements: fluorine. For much of the 19th century, chemists struggled to isolate elemental fluorine, a testament to its extreme reactivity.[1] Early pioneers in the field, often referred to as "fluorine martyrs," faced significant danger in their quest.[2] The eventual isolation of elemental fluorine by Henri Moissan in 1886, achieved through the electrolysis of a mixture of potassium fluoride and hydrogen fluoride, marked a pivotal moment in chemical history and opened the door to the synthesis of the first organofluorine compounds.[1][3]

The first organofluorine compound is said to have been synthesized by Alexander Borodin in 1862, who accomplished a nucleophilic replacement of a halogen with fluoride.[4][5] This halogen exchange, or "halex" reaction, would become a cornerstone of industrial fluorochemical production.[4][5] Another significant early synthesis was reported by Dumas and Péligot in 1835, who prepared methyl fluoride.[5] These early forays into organofluorine chemistry were often fraught with difficulty, as direct fluorination with elemental fluorine was notoriously violent and difficult to control.[4][5]

The early 20th century saw the development of safer and more reliable fluorination methods. The work of Belgian chemist Frédéric Swarts, who pioneered the use of antimony fluorides for halogen exchange reactions in the 1890s, was particularly influential.[6] His methods paved the way for the commercial production of the first chlorofluorocarbons (CFCs) in the 1920s and 1930s by companies like DuPont, which were initially developed as non-flammable and non-toxic refrigerants.[1][6] This burgeoning industrial capacity for producing fluorinated compounds set the stage for the exploration of a wider range of organofluorine molecules, including the fluorinated propanoates.

The Emergence of Fluorinated Propanoates: Key Discoveries and Synthetic Milestones

The mid-20th century witnessed a surge of interest in the synthesis and biological evaluation of fluorinated organic compounds, driven in part by wartime research and the growing field of medicinal chemistry. It was during this period that the first fluorinated propanoates were synthesized and characterized.

The α-Position: The First Synthesis of 2-Fluoropropanoates

One of the earliest documented syntheses of a 2-fluoropropanoate ester was reported in 1947 by the Polish chemist E. Gryszkiewicz-Trochimowski in the journal Recueil des Travaux Chimiques des Pays-Bas. The method involved the halogen exchange of a 2-chloropropionate with potassium fluoride at elevated temperatures, yielding the corresponding 2-fluoropropionate with a reported yield of 56%.[1] This work represented a significant step forward in the synthesis of α-fluorinated carboxylic acid derivatives.

Reaction: Halogen exchange of ethyl 2-chloropropionate with potassium fluoride.

Reagents:

-

Ethyl 2-chloropropionate

-

Potassium fluoride (anhydrous)

Procedure:

-

A mixture of ethyl 2-chloropropionate and anhydrous potassium fluoride is heated in a sealed vessel.

-

The reaction is maintained at a temperature of 180-190 °C for a specified period.

-

After cooling, the reaction mixture is worked up to isolate the crude ethyl 2-fluoropropionate.

-

Purification is achieved through fractional distillation.

Reported Yield: 56%[1]

This early method, while effective, required high temperatures and highlights the challenges faced by chemists of the era in performing selective fluorinations. The causality behind this experimental choice lies in the need to overcome the high bond energy of the C-Cl bond and the relatively low nucleophilicity of fluoride in the absence of modern phase-transfer catalysts or polar aprotic solvents.

The β-Position: The Pioneering Work on 3-Fluoropropanoic Acid

The synthesis of 3-fluoropropanoic acid was another important milestone. While the exact first synthesis is not definitively documented in a single source, early reports of its preparation and properties appear in the literature in the 1950s. References point to publications in Nature in 1953 and the Journal of Organic Chemistry in 1956 as containing some of the initial work on this compound.[7] These early syntheses were crucial for subsequent toxicological studies.

The Contributions of Pattison and Saunders: Expanding the Fluorinated Ester Landscape

In 1949, F.L.M. Pattison and B.C. Saunders published their work on fluorinated esters in the Journal of the Chemical Society. Their research was part of a broader investigation into the toxicity of organofluorine compounds, spurred by the discovery of the highly toxic nature of fluoroacetates.[8] This work likely included the synthesis and characterization of various fluorinated propanoates, contributing significantly to the understanding of their chemical and biological properties. The impetus for their research was the need to understand the structure-activity relationships of these toxic compounds, a critical aspect of both toxicology and the development of potential therapeutic agents.

The Evolution of Synthetic Methodologies for Fluorinated Propanoates

The early halogen exchange methods, while groundbreaking, have been largely superseded by more efficient and versatile synthetic routes. The development of modern fluorinating agents and catalytic methods has enabled the synthesis of a wide array of mono-, di-, and trifluorinated propanoates with high selectivity and in good yields.

Monofluorinated Propanoates

Modern approaches to the synthesis of monofluorinated propanoates often employ electrophilic or nucleophilic fluorinating agents.

-

Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF4) can be used to fluorinate enolates or silyl enol ethers of propanoate esters. This method offers a high degree of control and is often used for the asymmetric synthesis of α-fluoropropanoates.

-

Nucleophilic Fluorination: The use of fluoride sources like potassium fluoride with phase-transfer catalysts or cesium fluoride in polar aprotic solvents allows for the efficient halogen exchange of α- or β-halopropanoates under milder conditions than those used in the 1940s. Deoxofluorination of hydroxypropanoates using reagents like DAST (diethylaminosulfur trifluoride) is another common strategy.

Difluorinated Propanoates

The synthesis of difluorinated propanoates typically involves the use of building blocks already containing the difluoromethylene group or the direct difluorination of a suitable precursor.

-

From Difluorinated Building Blocks: The Reformatsky reaction with ethyl bromodifluoroacetate is a classic method for the synthesis of β-hydroxy-α,α-difluoroesters.

-

Direct Difluorination: The α-position of a propanoate can be difluorinated using a two-step process involving α-dithiolation followed by oxidative fluorination with reagents like N-iodosuccinimide and a fluoride source.

Trifluorinated Propanoates

Trifluoromethylated propanoates are often synthesized using trifluoromethyl-containing building blocks or by trifluoromethylation reactions.

-

From Trifluoromethylated Precursors: 3,3,3-Trifluoropropanoic acid and its esters can be synthesized from trifluoromethylated starting materials such as trifluoroethanol or trifluoroacetic acid derivatives.[3][9]

-

Trifluoromethylation Reactions: The use of trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), allows for the introduction of the CF3 group into a propanoate backbone.

The evolution of these synthetic methods is depicted in the following workflow diagram:

Caption: Evolution of synthetic methods for fluorinated propanoates.

Characterization of Fluorinated Propanoates: The Rise of Spectroscopic Techniques

The characterization of the first fluorinated propanoates relied on classical analytical methods such as elemental analysis, boiling point determination, and refractive index measurements. However, the advent of nuclear magnetic resonance (NMR) spectroscopy in the mid-20th century revolutionized the field of organofluorine chemistry.

¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.[10][11] The large chemical shift range of ¹⁹F NMR provides detailed information about the electronic environment of the fluorine atoms within a molecule, making it an invaluable technique for distinguishing between different isomers and for confirming the success of a fluorination reaction.[10][11] Early researchers in the field would have increasingly relied on this technique as it became more widely available to unequivocally identify their newly synthesized fluorinated propanoates.

Applications and Toxicological Significance: The Dual Nature of Fluorinated Propanoates

The initial interest in fluorinated propanoates was closely linked to the study of the toxicology of organofluorine compounds. Fluoroacetates and, to a lesser extent, some fluoropropionates are highly toxic due to a phenomenon known as "lethal synthesis."[8] In the body, these compounds can be metabolized to fluorocitrate, which is a potent inhibitor of the enzyme aconitase in the citric acid cycle, leading to a disruption of cellular respiration.[8] The work of Pattison and others in this area was crucial for understanding the risks associated with these compounds and for the development of potential antidotes.

Conversely, the unique properties imparted by fluorine have made fluorinated propanoates and their derivatives valuable building blocks in medicinal chemistry. The introduction of fluorine can:

-

Enhance metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Modulate pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and binding to its target.

-

Improve binding affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

-

Increase lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Today, fluorinated propanoate moieties can be found in a wide range of pharmaceuticals and agrochemicals, a testament to the enduring legacy of the early pioneers who first synthesized and studied these fascinating molecules.

Conclusion

The discovery and history of fluorinated propanoates is a compelling narrative of scientific curiosity, technological advancement, and the intricate relationship between chemistry and biology. From the early, challenging syntheses of the 1940s and 1950s to the sophisticated and highly selective methods available today, the journey of these compounds mirrors the maturation of organofluorine chemistry as a whole. For researchers and drug development professionals, an understanding of this history is not merely an academic exercise; it provides a crucial context for the rational design of new fluorinated molecules and a deeper appreciation for the foundational work upon which modern medicinal chemistry is built. The self-validating nature of the scientific process, from initial synthesis and characterization to the elucidation of biological activity, is clearly evident in the story of fluorinated propanoates, making them a cornerstone of the fluorinated pharmacopeia.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]

- Google Patents. (n.d.). CN103044245A - Method for preparing 2-fluoropropionate.

-

SCI. (2013). Fluorine - the medicinal chemist's magic element. Retrieved from [Link]

- Google Patents. (n.d.). CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.

-

Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

NIH. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

-

Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons, Ltd. [Link]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoroacetate. Retrieved from [Link]

- Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.

-

NIH PubChem. (n.d.). Propanoic acid, 3-fluoro-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]

-

NIH PubChem. (n.d.). 2-Fluoropropionic acid. Retrieved from [Link]

-

ACS Publications. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5844–5847. [Link]

-

PubMed. (1953). Molecular structure of nucleic acids; a structure for deoxyribose nucleic acid. Nature, 171(4356), 737-8. [Link]

- Google Patents. (n.d.). EP0354419B1 - Method for the production of fluorinated carboxylic acid fluorides.

-

PubMed. (2010). Sodium fluoroacetate poisoning. Toxicology Reviews, 29(4), 213-224. [Link]

-

ACS Catalysis. (2020). Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. ACS Catalysis, 10(8), 4536-4543. [Link]

-

Proceedings of the Japan Academy, Series B. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. mskcc.org [mskcc.org]

- 2. Ethyl 2-fluoropropionate | 127306-59-6 [chemicalbook.com]

- 3. US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts - Google Patents [patents.google.com]

- 4. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 5. Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ISSN 1878-7096 (Online) | Recueil des travaux chimiques des Pays-Bas | The ISSN Portal [portal.issn.org]

- 10. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 11. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

understanding the reactivity of perfluorinated esters

A-00: Executive Summary

Perfluorinated esters represent a unique class of organic molecules whose reactivity is profoundly governed by the strong electron-withdrawing nature of the perfluoroalkyl chain. This guide provides an in-depth technical exploration of their reactivity, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles that dictate their chemical behavior, focusing on the heightened electrophilicity of the carbonyl carbon and the stability of the potential perfluoroalkoxide leaving group. This document will systematically examine key reaction classes, including hydrolysis, nucleophilic acyl substitution with amines, reduction to alcohols, and reactions with organometallic reagents. Emphasis is placed on the mechanistic underpinnings of these transformations and the causality behind experimental design. Detailed, field-proven protocols for representative reactions are provided, along with guidance on appropriate analytical techniques for reaction monitoring. The aim is to equip the reader with a robust understanding of perfluorinated ester reactivity, enabling the strategic design of synthetic routes and the confident execution of experimental work.

The Unique Nature of Perfluorinated Esters

Structural and Electronic Properties

Perfluorinated esters are carboxylic acid esters where the alkyl group attached to the carbonyl oxygen (the R' in RCOOR') is partially or, more commonly, the acyl group (the R in RCOOR') is fully substituted with fluorine atoms. The replacement of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic landscape of the molecule. The strong inductive effect of the C-F bonds polarizes the molecule, drawing electron density away from the ester functional group.[1] This has two major consequences that are central to understanding their reactivity:

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing perfluoroalkyl group makes the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to their non-fluorinated analogs.

-

Stabilization of the Perfluoroalkoxide Leaving Group: While alkoxides are generally poor leaving groups, the electron-withdrawing nature of the perfluoroalkyl chain stabilizes the negative charge on the oxygen atom of the corresponding perfluoroalkoxide, making it a better leaving group.

These electronic perturbations are the primary drivers for the unique reactivity profile of perfluorinated esters.[2][3]

Causality of Reactivity: An Explanatory Diagram

The following diagram illustrates the key electronic effects within a perfluorinated ester that dictate its reactivity.

Caption: Electronic effects governing perfluorinated ester reactivity.

Key Reaction Classes and Mechanistic Insights

Perfluorinated esters participate in a variety of transformations, often under milder conditions than their non-fluorinated counterparts.[4] This section will explore the mechanisms and practical considerations for several key reaction classes.

Hydrolysis: A Tale of Two Mechanisms

The hydrolysis of esters to carboxylic acids can be catalyzed by either acid or base.[5][6]

-

Acid-Catalyzed Hydrolysis: This reversible process begins with protonation of the carbonyl oxygen, enhancing its electrophilicity. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, the alcohol is eliminated.[5]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[6] The alkoxide is then eliminated, and a final proton transfer yields the carboxylate salt.

Due to the high electrophilicity of the carbonyl carbon in perfluorinated esters, base-promoted hydrolysis is typically rapid.

Nucleophilic Acyl Substitution with Amines: Amide Synthesis

The reaction of perfluorinated esters with primary or secondary amines is a common method for the synthesis of perfluorinated amides.[7][8] The reaction proceeds via a nucleophilic addition-elimination mechanism.[8]

The increased reactivity of perfluorinated esters often allows these reactions to proceed under mild conditions, sometimes without the need for a catalyst.[4]

Mechanism of Amide Formation from a Perfluorinated Ester

Sources

- 1. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

synonyms and alternative names for Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

An In-Depth Technical Guide to the HFPO-DA (GenX) Chemical Family and its Methyl Ester Derivative

Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic compounds utilized in a vast array of industrial and consumer products due to their unique chemical properties, including thermal stability and surfactant capabilities. This guide provides a detailed technical overview of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid, a prominent member of the PFAS family, its associated salts, and its methyl ester derivative. The focus of this document is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nomenclature, properties, synthesis, and analytical considerations for these compounds.

The parent acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid , is a key substance in this family. It was developed as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers.[1][2] In aqueous environments, this acid and its salts dissociate to form a common anion, which is the subject of significant environmental and toxicological research.[1]

Nomenclature and Identification

Precise identification of chemical compounds is critical for research and regulatory purposes. This section details the synonyms and alternative names for the parent acid, its widely known ammonium salt, and its methyl ester derivative.

The Parent Acid: 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid

This compound is the foundational chemical entity in this series. It is a perfluoroalkyl ether carboxylic acid (PFECA).[3][4]

Systematic & Alternative Names:

-

IUPAC Name: 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid[5]

Identifiers:

The Ammonium Salt: Ammonium 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

The ammonium salt of HFPO-DA is widely known by the trade name GenX .[1][2] This is the form often used as a processing aid in fluoropolymer production.[2]

Systematic & Alternative Names:

-

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate[1]

-

Ammonium perfluoro-2-methyl-3-oxahexanoate[1]

-

Hexafluoropropylene oxide dimer acid ammonium salt[1]

-

Ammonium 2-(perfluoropropoxy)perfluoropropionate[1]

Identifiers:

The Methyl Ester: Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

This compound is the methyl ester derivative of the parent acid, HFPO-DA. While it is indexed in chemical databases, detailed studies and a wide range of synonyms are not as readily available in the scientific literature as for its parent acid and ammonium salt.

Systematic Name:

-

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate

Identifiers:

-

Molecular Formula: C₇H₃F₁₁O₃

The following diagram illustrates the chemical relationship between the parent acid, its ammonium salt, and the methyl ester.

Caption: Relationship between HFPO-DA, GenX, and the Methyl Ester.

Physicochemical Properties

The properties of the parent acid, HFPO-DA, are well-documented and provide a strong basis for understanding the behavior of its derivatives.

| Property | Value (for HFPO-DA) | Source |

| Molecular Weight | 330.05 g/mol | [4] |

| Density | 1.748 g/cm³ (Predicted) | [8] |

| Boiling Point | 60°C @ 10 mm Hg | [8] |

| Vapor Pressure | 0.282 mmHg @ 25°C | [8] |

| Physical Form | Liquid | [5] |

| Solubility | Soluble in Ethanol (8 mg/mL) and DMSO | [3] |

Synthesis and Manufacturing

The GenX technology was developed to replace PFOA in the production of fluoropolymers. The synthesis of the parent acid, HFPO-DA, is a key step in this process. While specific synthesis details for the methyl ester are not widely published, a standard esterification of the parent acid with methanol under acidic conditions is the logical and expected pathway.

The following workflow outlines the general synthesis process for HFPO-DA.

Caption: Generalized synthesis workflow for HFPO-DA and its derivatives.

Analytical Methodologies

The detection and quantification of HFPO-DA in environmental and biological matrices are predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The high water solubility and low pKa of HFPO-DA make it suitable for this technique.[2] The same principles would apply to the analysis of its methyl ester, which may be analyzed directly or after hydrolysis to the parent acid.

Step-by-Step Analytical Protocol (General Outline):

-

Sample Collection: Water, soil, or biological samples are collected using appropriate protocols to avoid contamination.

-

Sample Preparation:

-

Solid Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from aqueous samples. A weak anion exchange (WAX) sorbent is often employed.

-

Solvent Extraction: For solid or biological samples, extraction with a suitable organic solvent like methanol or acetonitrile may be used.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation: A C18 or similar reversed-phase column is typically used. The mobile phase usually consists of a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate to improve chromatographic peak shape and ionization efficiency.[2]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative mode is used to detect the deprotonated HFPO-DA anion. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

-

Data Analysis: Quantification is achieved by comparing the analyte response to that of a known concentration of a labeled internal standard.

Caption: Standard analytical workflow for HFPO-DA determination.

Toxicology and Environmental Considerations

As a member of the PFAS class, HFPO-DA is persistent in the environment.[9] Toxicological data, though still developing, indicate potential health concerns. Studies have shown that HFPO-DA can induce apoptosis (programmed cell death) and increase levels of reactive oxygen species (ROS) in cell lines.[3][7] Due to its stability, there is a need for careful consideration of solvents used in toxicological studies, as degradation can occur in certain common laboratory solvents like DMSO.[9]

Conclusion

This compound is the methyl ester of the well-studied perfluoroalkyl ether carboxylic acid, HFPO-DA (GenX parent acid). While specific data on the methyl ester is limited, a comprehensive understanding can be derived from the extensive research conducted on HFPO-DA and its ammonium salt, GenX. These compounds are significant in the context of environmental science and toxicology due to their use as PFOA replacements in fluoropolymer manufacturing. The nomenclature is diverse, with "HFPO-DA" and "GenX" being the most common identifiers for the acid and its ammonium salt, respectively. Continued research is essential to fully characterize the properties, behavior, and potential impacts of all members of this chemical family.

References

-

U.S. Environmental Protection Agency. (2022). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. [Link]

-

McCord, J., & Strynar, M. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. National Center for Biotechnology Information. [Link]

-

Gannon, S. A., et al. (2020). Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies. ACS Publications. [Link]

-

U.S. Environmental Protection Agency. Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- - Substance Details. [Link]

-

Cambridge Bioscience. Perfluoro(2-methyl-3-oxahexanoic) acid. [Link]

-

PubChem. 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propanoic acid--ammonia (1/1). [Link]

-

ChemBK. 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid. [Link]

Sources

- 1. Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | C6H4F11NO3 | CID 51342034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl perfluoroisopropyl ether | C4H3F7O | CID 2774925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. Propanoic acid, 1-methylethyl ester (CAS 637-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | C5HF11O | CID 94258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | C6H3F11O2 | CID 2774936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. Methyl propionate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Advanced Material Properties with a Novel Fluorinated Monomer

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is a highly fluorinated monomer with significant potential in the synthesis of advanced polymers. Its unique chemical structure, featuring a combination of a methacrylate-like backbone, a flexible ether linkage, and a terminal perfluorinated group, is engineered to impart a suite of desirable properties to polymeric materials. These include exceptional thermal stability, chemical inertness, low surface energy, and unique optical characteristics. While this specific monomer is not extensively documented in publicly available literature, its structural motifs are well-represented in the broader class of fluorinated acrylic polymers.[1][2][3][4] This guide provides a comprehensive overview of its anticipated applications and detailed protocols for its polymerization, drawing upon established principles of fluoropolymer chemistry.

Polymers incorporating perfluoroalkyl side chains are renowned for their unique surface properties, such as oil and water repellency, stemming from the low polarizability and high electronegativity of fluorine atoms.[5][6] The presence of the perfluoropropoxy group in this compound is expected to create a low-energy surface, making polymers derived from it ideal for applications requiring anti-fouling, self-cleaning, and barrier properties.[7]

Anticipated Applications and the Rationale for Use

The incorporation of this compound into polymer architectures can be strategically employed to achieve a range of advanced material functionalities.

Advanced Coatings and Surface Treatments:

Polymers bearing perfluorinated side chains are extensively used to create surfaces that are both hydrophobic and oleophobic.[1] This dual repellency is critical for applications such as:

-

Anti-graffiti and easy-to-clean coatings: The low surface energy prevents adhesion of paints, inks, and other contaminants.

-

Stain-resistant textiles and carpets: The polymer forms a protective layer that repels both water-based and oil-based stains.

-

Fouling-release coatings for marine applications: The non-stick surface inhibits the attachment of marine organisms, reducing drag and improving fuel efficiency.

The ether linkage in the monomer's side chain is expected to provide a degree of flexibility to the polymer backbone, enhancing film formation and adhesion to various substrates.

High-Performance Elastomers and Plastics:

Copolymerization of this compound with other monomers, such as conventional acrylates or fluoroolefins, can yield materials with a tailored balance of properties. The fluorinated component enhances:

-

Chemical Resistance: Protection against corrosive chemicals, solvents, and fuels.

-

Thermal Stability: Increased operational temperature range compared to non-fluorinated analogs.

-

Low Friction Coefficient: Useful for creating self-lubricating surfaces in seals, gaskets, and bearings.

Advanced Materials for Biomedical Devices:

The biocompatibility and inertness of fluoropolymers make them suitable for various medical applications.[7] Polymers derived from this monomer could be explored for:

-

Biocompatible coatings: To reduce protein adsorption and improve the biocompatibility of medical implants.

-

Drug delivery matrices: The hydrophobic nature of the polymer could be utilized for the controlled release of hydrophobic drugs.

-

Components for medical tubing and catheters: Offering chemical inertness and lubricity.

Optical and Electronic Applications:

Fluorinated polymers often exhibit low refractive indices and low dielectric constants, making them valuable in:

-

Optical fibers: As cladding materials with a low refractive index.

-

Dielectric layers in microelectronics: To insulate conductive components and reduce signal loss.

Physicochemical Properties of Polymers with Perfluoropropoxy Side Chains

The properties of polymers are intrinsically linked to their monomer composition and architecture. Based on analogous fluorinated polymers, the following characteristics are anticipated for polymers incorporating this compound.

| Property | Anticipated Characteristic | Rationale |

| Surface Energy | Very Low | The high density of fluorine atoms at the surface minimizes intermolecular forces. |

| Wettability | Hydrophobic & Oleophobic | Repels both water and oils due to the low surface energy. |

| Thermal Stability | High | The strong carbon-fluorine bond imparts excellent resistance to thermal degradation. |

| Chemical Resistance | Excellent | The inertness of the perfluorinated groups protects the polymer from chemical attack. |

| Refractive Index | Low | The electronegativity of fluorine reduces the polarizability of the C-F bond. |

| Dielectric Constant | Low | Similar to the effect on the refractive index, leading to good insulating properties. |

| Solubility | Limited to fluorinated solvents | The fluorinated nature of the polymer makes it immiscible with most common organic solvents. |

Experimental Protocols

The following protocols are designed as a starting point for the polymerization of this compound. As with any new monomer, optimization of reaction conditions is crucial to achieve the desired polymer properties. These protocols are based on established methods for the emulsion polymerization of fluorinated acrylates.[8][9][10][11]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

-

Fluorinated monomers and polymers can release hazardous decomposition products upon heating to high temperatures. Ensure adequate ventilation and avoid overheating.

Protocol 1: Homopolymerization via Emulsion Polymerization

This protocol describes the synthesis of a homopolymer of this compound. Emulsion polymerization is a suitable technique for polymerizing hydrophobic monomers in an aqueous medium.[10]

Materials:

-

This compound (Monomer)

-

Ammonium persulfate (APS) (Initiator)

-

Ammonium perfluorooctanoate (APFO) or a suitable alternative fluorinated surfactant

-

Deionized water

-

Nitrogen gas

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

-

Syringe pump for monomer addition.

-

Constant temperature bath.

Procedure:

-

Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

-

Initial Charge: To the reactor, add deionized water (150 mL) and the fluorinated surfactant (e.g., 0.5 g of APFO).

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.

-

Heating: Heat the reactor contents to the desired reaction temperature (typically 60-80 °C) using the constant temperature bath.

-

Initiator Addition: Dissolve the initiator (e.g., 0.2 g of APS) in a small amount of deionized water (5 mL) and add it to the reactor.

-

Monomer Feed: Begin the continuous addition of the monomer (e.g., 50 g) to the reactor using a syringe pump over a period of 2-4 hours. A starved-feed condition (adding the monomer at a rate slower than the rate of polymerization) is often preferred for emulsion polymerization to maintain colloidal stability.

-

Polymerization: After the monomer addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours to ensure high monomer conversion.

-

Cooling and Collection: Cool the reactor to room temperature. The resulting product will be a polymer latex (a stable dispersion of polymer particles in water).

-

Characterization: The polymer can be isolated by coagulation (e.g., by adding a salt solution or freezing), followed by washing and drying. Characterize the polymer for its molecular weight (GPC), thermal properties (TGA/DSC), and chemical structure (FTIR, NMR).

Diagram of Emulsion Polymerization Workflow:

Caption: Workflow for homopolymerization via emulsion polymerization.

Protocol 2: Copolymerization with Methyl Methacrylate (MMA) via Emulsion Polymerization

This protocol describes the synthesis of a random copolymer of this compound and Methyl Methacrylate (MMA). Copolymerization with a non-fluorinated monomer like MMA can be used to tailor the properties of the final material and reduce costs.[5][9]

Materials:

-

This compound (Monomer 1)

-

Methyl Methacrylate (MMA) (Monomer 2), freshly distilled to remove inhibitors.

-

Ammonium persulfate (APS) (Initiator)

-

Sodium dodecyl sulfate (SDS) or other suitable surfactant

-

Deionized water

-

Nitrogen gas

Equipment:

-

Same as Protocol 1.

Procedure:

-

Reactor Setup and Initial Charge: Follow steps 1-4 of Protocol 1, using SDS (e.g., 1.0 g) as the surfactant in 150 mL of deionized water.

-

Monomer Emulsion Preparation: In a separate beaker, prepare a monomer pre-emulsion by adding Monomer 1 (e.g., 25 g) and Monomer 2 (e.g., 25 g) to a solution of the surfactant (e.g., 0.5 g of SDS) in deionized water (50 mL). Stir vigorously to form a stable emulsion.

-

Initiator Addition: Add the initiator solution (e.g., 0.2 g of APS in 5 mL of deionized water) to the heated reactor.

-

Monomer Emulsion Feed: Continuously feed the monomer pre-emulsion into the reactor over a period of 3-5 hours using a syringe pump.

-

Polymerization and Work-up: Follow steps 7-9 of Protocol 1 to complete the polymerization, cool the reactor, and isolate the copolymer for characterization. The composition of the copolymer can be determined using techniques like NMR spectroscopy.

Diagram of Copolymerization Reaction Scheme:

Sources

- 1. US5144056A - Fluorinated acrylic monomers as hydrophobic and oleophobic agents - Google Patents [patents.google.com]

- 2. EP0225826B1 - Fluorinated acrylic monomers, their polymers and their use as hydrophobic and oleophobic agents - Google Patents [patents.google.com]

- 3. US2877207A - Polymers of fluorinated acrylic monomers - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. senecalearning.com [senecalearning.com]

- 7. fluoropolymers.eu [fluoropolymers.eu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Topic: Analytical Methods for the Detection of Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate is an emerging per- and polyfluoroalkyl substance (PFAS) of interest due to its presence in environmental and biological matrices. As a member of the broader class of "forever chemicals," its detection at trace levels is critical for toxicological studies, environmental monitoring, and ensuring the purity of pharmaceutical products.[1][2] This application note provides a comprehensive guide to the robust and sensitive analytical detection of this compound. We present detailed protocols for two primary mass spectrometry-based methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained, and each protocol is designed as a self-validating system, complete with guidelines for analytical method validation in accordance with international standards.[3][4]

Introduction: The Analytical Challenge

This compound belongs to a class of ether-containing PFAS, which are increasingly used as replacements for legacy long-chain PFAS like PFOA.[5] Its chemical structure, featuring both an ester group and extensive fluorination, presents unique analytical challenges. The primary objectives for any analytical method are high sensitivity to meet low regulatory limits, high selectivity to distinguish it from a complex matrix, and robustness for reliable, reproducible results.

Mass spectrometry is the technique of choice due to its unparalleled sensitivity and specificity.[2][6] This guide focuses on two powerful approaches:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for most PFAS analysis, offering excellent sensitivity for polar and semi-polar compounds in complex matrices like water and biological fluids.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A viable alternative, particularly for more volatile compounds or when analyzing air and vapor samples. The methyl ester form of the analyte may lend itself to GC analysis without the need for derivatization, which is often required for the more polar PFAS carboxylic acids.[8][9][10]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is essential for method development.

| Property | Value | Source |

| Chemical Formula | C₇H₅F₁₁O₃ | [11] |

| Molecular Weight | 382.09 g/mol | [5] |

| Synonyms | (S)-methyl 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoate | [11] |

| Structure | CF₃CF₂CF₂O-CF(CF₃)-COOCH₃ | [5] |

| Predicted Boiling Pt. | ~150-170 °C | Estimated based on similar structures |

| Predicted Polarity | Moderately polar due to ether and ester groups | Chemical Inference |

Primary Protocol: LC-MS/MS for Aqueous & Biological Samples

This method is recommended for its high sensitivity and applicability to liquid matrices. It relies on reversed-phase chromatography to separate the analyte from matrix components, followed by tandem mass spectrometry for definitive identification and quantification.

Principle & Rationale

The workflow involves isolating the analyte from the sample matrix using Solid Phase Extraction (SPE), separating it on a specialized HPLC column, and detecting it with a triple quadrupole mass spectrometer.

-

Rationale for SPE: SPE concentrates the analyte and removes interfering matrix components (salts, proteins, etc.), which can cause ion suppression in the MS source and significantly improve the limit of detection.

-

Rationale for LC Delay Column: A common challenge in PFAS analysis is background contamination from the HPLC system itself (e.g., from Teflon tubing). An analytical delay column is placed after the solvent mixer but before the injector, which temporally separates background PFAS peaks originating from the system from those injected with the sample.[6]

-

Rationale for Tandem MS (MS/MS): Using Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. A precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process filters out noise and co-eluting interferences, ensuring only the target analyte is quantified.[6]

Experimental Workflow: LC-MS/MS

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Step-by-Step Protocol

A. Sample Preparation: Solid Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Add a labeled internal standard (e.g., ¹³C₄-PFOS or a structurally similar labeled compound) to a 250 mL water sample. Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a mild buffer (e.g., 25 mM acetate buffer) to remove neutral and basic interferences.

-

Elution: Elute the analyte with 5 mL of methanol.

-

Scientist's Note: Methanol disrupts the ionic interaction between the analyte and the WAX sorbent, allowing for efficient elution. Using a small volume of a strong solvent ensures a concentrated extract.

-

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

B. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | UHPLC with PFAS-free kit | Minimizes background contamination.[6] |

| Delay Column | C18, ~50 mm x 3.0 mm | Separates system contamination from sample peaks.[6] |

| Analytical Column | Ascentis® Express PFAS or equivalent C18 | Designed for separation of various PFAS, including isomers.[1] |

| Mobile Phase A | 20 mM Ammonium Acetate in Water | Provides acetate ions for adduct formation in negative mode. |

| Mobile Phase B | Methanol | Strong organic solvent for eluting fluorinated compounds. |

| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold 3 min | Provides good separation of early-eluting polar and late-eluting non-polar compounds. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar compounds; PFAS typically form stable negative ions.[2] |

| MS Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity.[6] |

| Precursor Ion [M-H]⁻ | m/z 381.0 | Calculated for C₇H₄F₁₁O₃⁻ |

| Product Ions | To be determined empirically | Typically involves loss of CF₃, COOCH₃, or larger fragments. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across a peak. |

C. Data Analysis & Quantification

-

Develop a calibration curve using standards prepared in methanol, ranging from 0.1 ng/L to 200 ng/L.

-

Integrate the peak area for the analyte's MRM transition and that of the internal standard.

-

Calculate the concentration in unknown samples using the calibration curve, correcting for the recovery of the internal standard.

Alternative Protocol: GC-MS for Volatile & Air Samples

This method is suitable for matrices where the analyte is present in a gaseous phase or for screening less complex matrices where the volatility of the methyl ester can be exploited.

Principle & Rationale

This workflow involves collecting a vapor-phase sample, concentrating it, and using a gas chromatograph to separate compounds based on their boiling points before detection by a mass spectrometer.

-

Rationale for Canister Sampling: For air samples, passivated stainless-steel canisters provide an inert surface to collect volatile fluorinated compounds (VFCs) without sample loss or degradation. This is a key component of EPA's Other Test Method 50 (OTM-50).[12][13]

-

Rationale for Thermal Desorption: This technique pre-concentrates the sample from the canister onto a sorbent trap, which is then rapidly heated to inject a concentrated plug of the analytes into the GC, greatly enhancing sensitivity.[14]

-

Rationale for Electron Ionization (EI): EI is a standard, robust ionization technique for GC-MS that produces repeatable fragmentation patterns, which are useful for library matching and compound identification. While molecular ions of fluorinated compounds can be weak or absent, the fragmentation pattern is often highly characteristic.[15] Field Ionization (FI) is a softer technique that can be used if the molecular ion is not observed with EI.[15]

Experimental Workflow: GC-MS

Caption: Workflow for the analysis of this compound by GC-MS.

Step-by-Step Protocol

A. Sample Collection & Preparation

-

Canister Cleaning & Evacuation: Use a certified clean 6-L passivated stainless-steel canister.

-

Sample Collection: Collect the air or gas sample according to EPA Method TO-15 or OTM-50 guidelines.[12]

-

Pre-concentration: Using an automated preconcentrator, draw a known volume (e.g., 500 mL) of the sample through a sorbent tube (e.g., Tenax).[14] The trap is then dry-purged with helium to remove water.

-

Thermal Desorption: The trap is rapidly heated to desorb the analytes onto the GC column.

B. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| GC System | Standard GC with split/splitless inlet | Robust and widely available. |

| Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm | A (5%-phenyl)-methylpolysiloxane phase provides good general-purpose separation. |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A typical program to separate volatile to semi-volatile compounds.[8] |

| Injection Mode | Splitless | To maximize the transfer of analyte to the column for trace analysis.[8] |

| Ionization Source | Electron Ionization (EI), 70 eV | Standard energy that produces reproducible, library-searchable spectra.[15] |

| MS Mode | Full Scan (50-500 amu) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for improved sensitivity in quantification. |

| Characteristic Ions | To be determined empirically | Look for fragments corresponding to CF₃⁺, C₃F₇⁺, and loss of OCH₃. |

Protocol for Method Validation

A method is not reliable until it has been validated.[4] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] Key performance characteristics must be assessed according to guidelines from bodies like the FDA or ICH.[3][16]

Validation Workflow

Caption: Logical flow for validating an analytical method.

Validation Parameters and Acceptance Criteria

| Parameter | How to Assess | Typical Acceptance Criteria (for trace analysis) |

| Specificity | Analyze a blank matrix and a spiked matrix. Ensure no significant peaks are present at the analyte's retention time in the blank. | No interferences >30% of the LOQ.[3] |